2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-5-6-8-15(14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWZRJMLRFTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of thieno[3,2-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives of thienopyrimidine have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogs:
Key Observations:
Substituent Effects on Activity :
- Position 2 : Bulky groups like (2-methylphenyl)methylsulfanyl (target) or 4-tert-butylphenyl (Compound 62) enhance binding to hydrophobic pockets in targets like TNKS . Electron-withdrawing groups (e.g., Cl in ) may improve metabolic stability.
- Position 3 : Aromatic substituents (e.g., phenyl in the target) favor interactions with aromatic residues in enzymes, while alkyl chains (e.g., pentyl in ) increase lipophilicity, affecting membrane permeability.
Biological Activity Trends :
- Kinase Inhibition : Substituents at Position 2 are critical for TNKS inhibition. The target’s (2-methylphenyl)methylsulfanyl group may confer selectivity similar to Compound 62’s 4-tert-butylphenyl .
- Anti-Inflammatory Effects : Sulfonamide thio-derivatives (e.g., ) show COX-2 inhibition, but the target’s lack of a sulfonamide group suggests divergent mechanisms.
Physicochemical Properties :
- The target’s (2-methylphenyl)methylsulfanyl group increases logP compared to morpholine-containing analogs (e.g., ), which may reduce aqueous solubility but improve blood-brain barrier penetration.
Q & A
Q. What are the key synthetic routes for synthesizing 2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-thieno[3,2-d]pyrimidin-4-one, and what reagents/conditions are critical?
- Methodological Answer : The synthesis involves multi-step reactions:
Core Formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones to form the thieno[3,2-d]pyrimidin-4-one core .
Substituent Introduction : Sulfanyl groups (e.g., 2-methylbenzyl) are introduced via nucleophilic substitution using thiophiles like NaSH or thiourea in dimethylformamide (DMF) at 60–80°C .
Phenyl Group Attachment : Suzuki-Miyaura coupling or direct alkylation with phenylboronic acids under palladium catalysis .
Critical Conditions : Use anhydrous solvents (DMF, dichloromethane), inert atmosphere (N₂/Ar), and controlled temperatures (reflux for 6–12 hours) to minimize side reactions .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 407.12) confirm the molecular formula .
- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths/angles (e.g., C-S bond ≈ 1.78 Å) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
- Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl group introduction step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur donors .
- Catalysts : Additives like K₂CO₃ or DBU improve deprotonation efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces side-product formation .
Data-Driven Optimization : Design of Experiments (DoE) to model interactions between variables (e.g., solvent volume, temperature) .
Q. How to resolve contradictions in reported biological activities of structurally similar thienopyrimidines?
- Methodological Answer :
- Substituent Analysis : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) using SAR tables :
| Substituent (R) | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 4-Nitrophenyl | 12.3 | 3.8 |
| 4-Methoxyphenyl | 8.7 | 2.9 |
| 2-Methylbenzyl | 5.4 | 3.1 |
- Computational Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. What strategies address regioselectivity challenges during derivatization of the thienopyrimidine core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution to C-2 or C-5 positions .
- Protection-Deprotection : Use Boc or acetyl groups to block reactive sites during functionalization .
- Computational Predictors : MD simulations to map reactive hotspots on the core .
Q. How to mitigate poor aqueous solubility in pharmacokinetic studies?
- Methodological Answer :
- Formulation : Co-solvents (PEG-400, cyclodextrins) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .
- LogP Adjustment : Reduce hydrophobicity by substituting phenyl rings with polar groups (e.g., -OH, -COOH) .
Q. What computational methods predict the compound’s reactivity with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate binding to proteins (e.g., EGFR, tubulin) .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models on datasets of thienopyrimidine analogs to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
